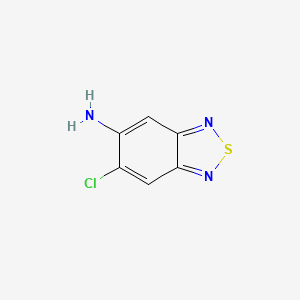

5-Amino-6-chloro-2,1,3-benzothiadiazole

Overview

Description

5-Amino-6-chloro-2,1,3-benzothiadiazole is a chemical compound that inhibits the replication of viruses by binding to their nucleic acids . It is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .

Synthesis Analysis

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole can be achieved through a diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method involves the Herz reaction where anilines are converted to benzothiadiazole . A specific synthesis process involves the addition of 5-chloro-4-amino-2,1,3-benzothiadiazole to phosphorus oxychloride, followed by the addition of 1-acetyl-2-imidazolidinone .Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . The molecular formula of 5-Amino-6-chloro-2,1,3-benzothiadiazole is C6H4ClN3S .Chemical Reactions Analysis

1,2,3-Benzothiadiazole, the parent compound, is much less nucleophilic than naphthalene and undergoes the standard chemistry of aromatic compounds . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis

The compound is a colorless solid and is soluble in organic solvents . The molecular mass of 5-Amino-6-chloro-2,1,3-benzothiadiazole is 185.63 .Scientific Research Applications

Pharmacological Properties : One study explores a compound structurally similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, demonstrating its role as a centrally acting agent with distinct pharmacological properties compared to other myotonolytic drugs. This compound showed potential in muscle relaxation without significant sedative or haemodynamic effects (Sayers, Bürki, & Eichenberger, 1980).

Coordination Chemistry and Crystal Engineering : Another paper presents functionalized 2,1,3-benzothiadiazoles, similar in structure to 5-Amino-6-chloro-2,1,3-benzothiadiazole, for their novel applications in metal coordination chemistry and crystal engineering. These compounds have shown unique properties in forming complexes with metals like zinc and in crystal engineering of organic solids (Bashirov et al., 2014).

Role in Catalysis : A study discusses 4-Amino-2,1,3-benzothiadiazole, a compound similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, used as a bidentate directing group in palladium-catalyzed C-H activation/functionalization of carboxamides. This research highlights its efficiency and scope in organic synthesis (Reddy, Bisht, Parella, & Babu, 2016).

Antiparasitic Properties : In the context of antiparasitic research, derivatives of benzothiadiazoles, which include 5-Amino-6-chloro-2,1,3-benzothiadiazole, were investigated for their in vitro antiparasitic properties. One study found that certain derivatives showed promising activity against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

Photoluminescent Compounds and Light Technology : A comprehensive study on 2,1,3-Benzothiadiazole (BTD) discusses its significance in the field of photoluminescent compounds and applications in light technology. BTD derivatives, including 5-Amino-6-chloro-2,1,3-benzothiadiazole, are important in the development of organic light-emitting diodes, solar cells, and other light-based technologies (Neto, Lapis, Júnior, & Dupont, 2013).

Mechanism of Action

Mode of Action

It’s known that benzothiadiazole derivatives can undergo various chemical reactions, including palladium-catalyzed c-n coupling , which may influence their interaction with targets.

Biochemical Pathways

Benzothiadiazole derivatives are known to be used as building blocks in the design and synthesis of larger molecules and conductive polymers , suggesting they may interact with a variety of biochemical pathways.

Safety and Hazards

properties

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGIAUJBFGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

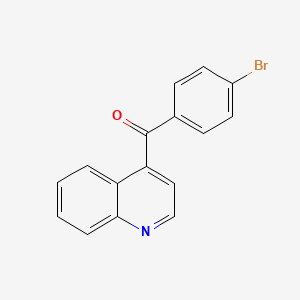

Product Name |

5-Amino-6-chloro-2,1,3-benzothiadiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

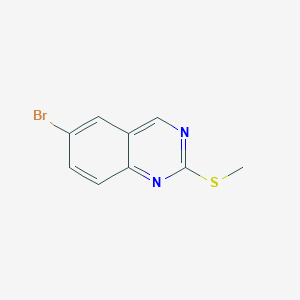

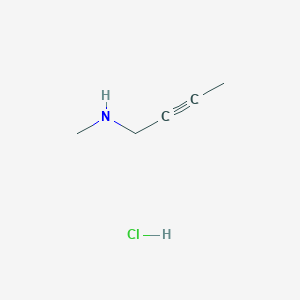

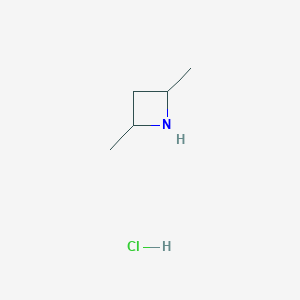

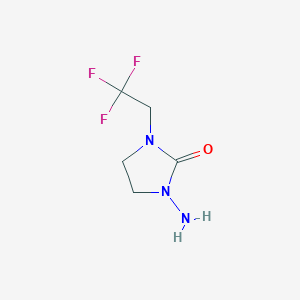

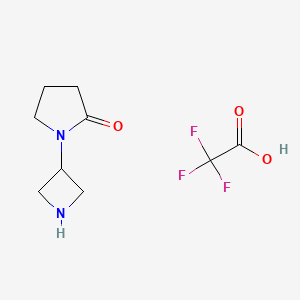

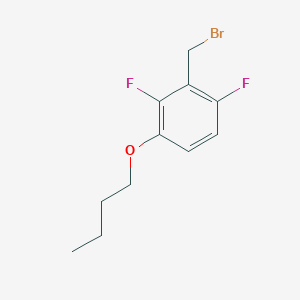

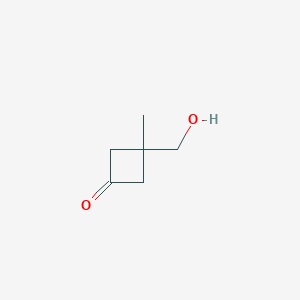

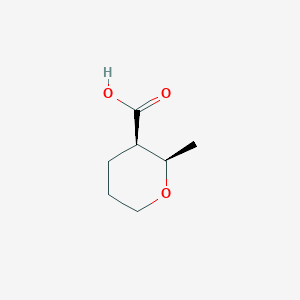

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)